

Challenges in achieving uniform composition in Cr-Ni (7:1) sputtering targets

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Compound of Interest		
Compound Name:	Chromiumnickel (7/1)	
Cat. No.:	B15170020	Get Quote

Technical Support Center: Cr-Ni (7:1) Sputtering Targets

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cr-Ni (7:1) sputtering targets. Our goal is to help you achieve a uniform composition in your sputtered thin films.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the compositional uniformity of sputtered Cr-Ni films?

A1: Several factors can significantly impact the final composition of your Cr-Ni thin films. The most prominent include the sputtering power, working gas (argon) pressure, and substrate temperature.[1][2][3][4] Sputtering power, in particular, has been identified as a major influencing factor on the electrical properties and composition of the film.[1][2] Additionally, the manufacturing process of the target itself, including the heat treatment it undergoes, plays a crucial role in its microstructure and compositional homogeneity, which in turn affects the sputtering process.[5]

Q2: Why is my deposited film's composition different from the 7:1 Cr-Ni ratio of my target?



A2: Discrepancies between the target and film composition are a common challenge in alloy sputtering. This phenomenon, known as off-stoichiometry, can arise from the different sputtering rates of chromium and nickel.[6] One element may be preferentially sputtered over the other, leading to a film composition that deviates from the target. Process parameters such as sputtering power and gas pressure can influence these sputtering rates.[3] It has been observed that in some cases, the sputtered film can have a composition very close to the target, but this often depends on carefully controlled sputtering conditions.[7]

Q3: What is the importance of the grain structure of the sputtering target?

A3: The grain structure of the sputtering target is a key factor in achieving consistent and uniform thin films.[8] Targets with a fine and uniform grain size tend to have a more stable sputtering rate, which contributes to better thickness and compositional uniformity in the deposited film.[8] The manufacturing process, including techniques like hot isostatic pressing, is critical in controlling the grain structure of the target.

Q4: Can the composition of the Cr-Ni film be intentionally varied?

A4: Yes, the composition of the sputtered film can be tuned by adjusting the sputtering parameters. For instance, by using co-sputtering from separate Cr and Ni targets, the composition can be systematically varied across a substrate to create a composition gradient. This technique is useful for high-throughput screening of materials with different compositions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your sputtering experiments and provides actionable solutions.

Problem 1: My sputtered film is consistently nickel-rich.

Troubleshooting & Optimization

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Possible Cause	Recommended Solution	
Differential Sputtering Rates	Nickel may have a higher sputtering yield than chromium under your current process parameters. Try adjusting the sputtering power. A lower power might reduce the preferential sputtering of nickel.[9]	
Target Hot Spots	Uneven heating of the target can lead to localized areas with higher sputtering rates. Ensure your target is properly cooled and that the magnetron is functioning correctly to provide a uniform erosion profile.	
Gas Pressure	The argon pressure can affect the energy and flux of ions bombarding the target. Experiment with slightly increasing or decreasing the working pressure to see how it impacts the Cr/Ni ratio.[3]	

Problem 2: The composition of my film is not uniform across the substrate.

Troubleshooting & Optimization

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Possible Cause	Recommended Solution	
Target-to-Substrate Distance	The distance between the target and the substrate influences the distribution of sputtered atoms. A shorter distance generally increases the deposition rate but may decrease uniformity. [9] Try optimizing this distance for your specific chamber geometry.	
Substrate Rotation	If your system has substrate rotation, ensure it is functioning correctly and at an appropriate speed. A consistent rotation is crucial for achieving uniform deposition.	
Target Erosion	Over time, the target will develop an erosion groove. A non-uniform groove can lead to a non-uniform flux of sputtered material. Inspect your target for even erosion and replace it if necessary.	

Problem 3: I am observing poor adhesion of the Cr-Ni film to my substrate.

Possible Cause	Recommended Solution	
Substrate Contamination	The substrate surface must be meticulously clean before deposition. Implement a thorough cleaning procedure, which may include solvent cleaning, ultrasonic agitation, and a final in-situ plasma etch.	
Substrate Temperature	The substrate temperature during deposition can affect film adhesion. A moderate increase in temperature can enhance adatom mobility and promote better film growth and adhesion.[1][2]	
Sputtering Power	A very low sputtering power might result in particles arriving at the substrate with insufficient energy to form a well-adhered film. Consider a modest increase in power.[3]	



Quantitative Data Summary

The following table summarizes the effect of key sputtering parameters on the properties of Ni-Cr thin films, based on experimental data.

Sputtering Power (W)	Argon Pressure (Pa)	Substrate Temperatur e (°C)	Resulting Film Resistivity (μΩ·cm)	Temperatur e Coefficient of Resistance (ppm/K)	Reference
405	0.85	100	669	374.78	[1]
150	0.4	25	-	-	[4]
200	0.6	100	-	-	[4]
250	0.8	150	-	-	[4]
300	1.0	200	-	-	[4]

Experimental Protocols

Protocol 1: Compositional Analysis using Energy Dispersive X-ray Spectroscopy (EDX)

Objective: To determine the elemental composition of the sputtered Cr-Ni thin film.

Methodology:

- Sample Preparation: Mount the substrate with the deposited Cr-Ni film onto an SEM sample holder using conductive carbon tape. Ensure the sample is grounded to prevent charging.
- SEM-EDX Setup:
 - Insert the sample into the SEM chamber and evacuate to high vacuum.



- \circ Set the electron beam accelerating voltage to a value sufficient to excite the Cr K α and Ni K α X-ray lines (typically 15-20 kV).
- Select a suitable working distance and spot size for the analysis.

Data Acquisition:

- Acquire an EDX spectrum from a representative area of the film. The acquisition time should be long enough to obtain good signal-to-noise ratio (e.g., 60-120 seconds).
- Perform multiple point analyses or an area map to assess compositional uniformity across the sample.

Data Analysis:

- Use the EDX software to perform quantitative analysis of the acquired spectrum. This will involve background subtraction and peak fitting to determine the atomic or weight percentages of Cr and Ni.
- It is important to use appropriate standards for accurate quantification, especially for thin films where substrate interference can be an issue.[10]

Protocol 2: Surface Composition and Chemical State Analysis using X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the surface composition and chemical states of chromium and nickel in the sputtered film.

Methodology:

- Sample Preparation: Mount the sample on the XPS sample holder. Avoid any surface contamination.
- XPS System Setup:
 - Introduce the sample into the ultra-high vacuum (UHV) analysis chamber.
 - Use a monochromatic Al Kα or Mg Kα X-ray source.







Data Acquisition:

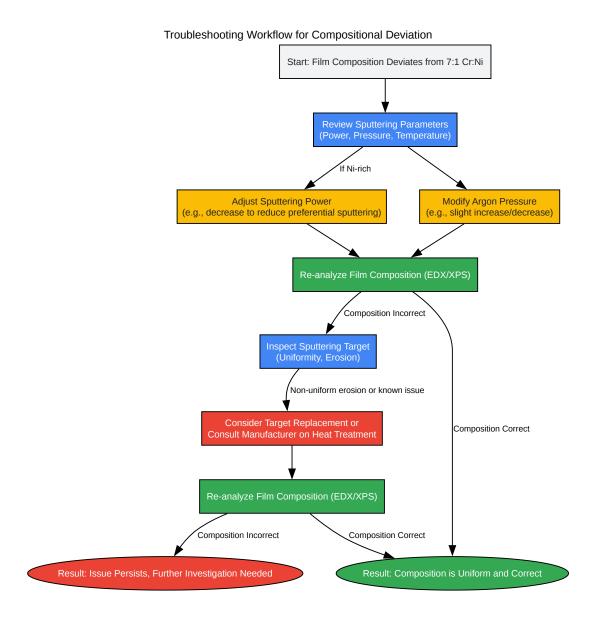
- Acquire a survey spectrum to identify all elements present on the surface.
- Acquire high-resolution spectra for the Cr 2p and Ni 2p regions to determine their chemical states and quantify their concentrations.
- If necessary, perform argon ion sputtering to clean the surface and remove any adventitious carbon or surface oxides, though this can sometimes alter the surface composition.[11]

• Data Analysis:

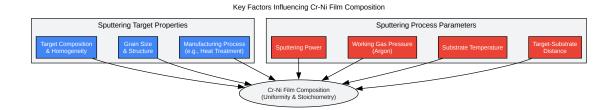
- Process the high-resolution spectra using appropriate software. This will involve background subtraction (e.g., Shirley background) and peak fitting to identify the different chemical species (e.g., metallic Cr, Cr oxides, metallic Ni, Ni oxides).
- Calculate the atomic concentrations of Cr and Ni from the integrated peak areas,
 corrected by their respective relative sensitivity factors (RSFs).

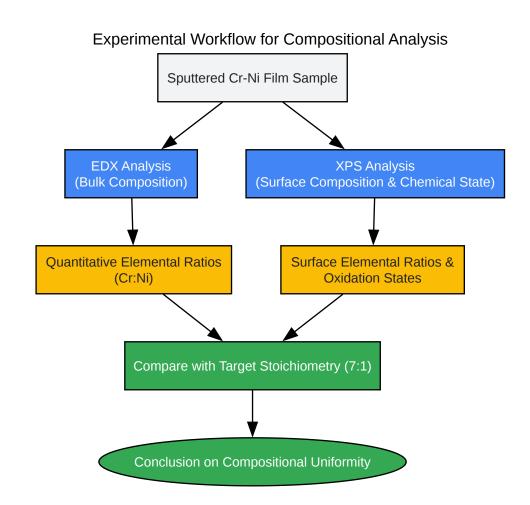
Visualizations













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